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molecular formula C14H23NO4 B1371639 1-Boc-3-allylpiperidine-3-carboxylic Acid CAS No. 959236-11-4

1-Boc-3-allylpiperidine-3-carboxylic Acid

Cat. No. B1371639
M. Wt: 269.34 g/mol
InChI Key: JSILKJJKWZCJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08609647B2

Procedure details

To a solution of piperidine-1,3-dicarboxylic acid 3-allyl ester 1-tert-butyl ester (62.5 g) in tetrahydrofuran (625 ml) cooled to −72° C. was added lithium hexamethyl disilazide (1.6M tetrahydrofuran solution, 160 ml). The mixture was stirred at the same temperature for 30 minutes, and then the reaction mixture was warmed to 0° C. over 12 minutes and cooled to −67° C. again. To the mixture was added trimethylsilyl chloride (35.2 ml). The reaction mixture was warmed to 2.5° C. over 1 hour, and stirred at the same temperature for additional 2 hours. To the mixture were sequentially added methanol (250 ml) and 1M aqueous sodium hydroxide solution (250 ml), and the mixture was washed with n-hexane (940 ml). The separated aqueous layer was washed with n-hexane (250 ml) again. The separated aqueous layer was acidified by 1M hydrochloric acid water, and then extracted with ethyl acetate (800 ml). The organic layer was sequentially washed with water (800 ml) and saturated aqueous sodium chloride solution (400 ml), and the separated aqueous layer was extracted with ethyl acetate (500 ml) again. The combined organic layer was dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue was slurry-washed with n-hexane/ethyl acetate (10/1, 660 ml) to give the titled compound (53.4 g).
Name
piperidine-1,3-dicarboxylic acid 3-allyl ester 1-tert-butyl ester
Quantity
62.5 g
Type
reactant
Reaction Step One
Quantity
625 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step Two
Quantity
35.2 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([C:14]([O:16]CC=C)=[O:15])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C[Si](C)(C)[N-][Si](C)(C)C.[Li+].C[Si](Cl)(C)C.[OH-].[Na+].O1C[CH2:40][CH2:39][CH2:38]1>CO>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][C:10]([CH2:40][CH:39]=[CH2:38])([C:14]([OH:16])=[O:15])[CH2:9]1)=[O:7])([CH3:2])([CH3:3])[CH3:4] |f:1.2,4.5|

Inputs

Step One
Name
piperidine-1,3-dicarboxylic acid 3-allyl ester 1-tert-butyl ester
Quantity
62.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)C(=O)OCC=C
Name
Quantity
625 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
160 mL
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
Step Three
Name
Quantity
35.2 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −67° C. again
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to 2.5° C. over 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred at the same temperature for additional 2 hours
Duration
2 h
WASH
Type
WASH
Details
the mixture was washed with n-hexane (940 ml)
WASH
Type
WASH
Details
The separated aqueous layer was washed with n-hexane (250 ml) again
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (800 ml)
WASH
Type
WASH
Details
The organic layer was sequentially washed with water (800 ml) and saturated aqueous sodium chloride solution (400 ml)
EXTRACTION
Type
EXTRACTION
Details
the separated aqueous layer was extracted with ethyl acetate (500 ml) again
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
The resulting residue was slurry-washed with n-hexane/ethyl acetate (10/1, 660 ml)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)(C(=O)O)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 53.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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